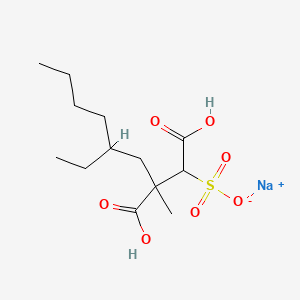

Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate

Description

Properties

CAS No. |

93919-49-4 |

|---|---|

Molecular Formula |

C13H23NaO7S |

Molecular Weight |

346.37 g/mol |

IUPAC Name |

sodium;3-carboxy-5-ethyl-1-hydroxy-3-methyl-1-oxononane-2-sulfonate |

InChI |

InChI=1S/C13H24O7S.Na/c1-4-6-7-9(5-2)8-13(3,12(16)17)10(11(14)15)21(18,19)20;/h9-10H,4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19,20);/q;+1/p-1 |

InChI Key |

QVOJYLSMZISCIH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)CC(C)(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate typically involves:

- Sulphonation of a suitable precursor alcohol or succinate derivative.

- Neutralization with sodium hydroxide to form the sodium salt.

- Purification to remove unreacted materials and by-products.

The key step is the sulphonation of the succinate backbone with the 2-ethylhexyl and methyl substituents, which requires controlled reaction conditions to ensure selective sulphonation at the desired position.

Sulphonation Reaction

The sulphonation is commonly performed by reacting the precursor alcohol or succinate ester with sulfur trioxide or a sulfur trioxide complex under controlled temperature and stoichiometry. This reaction introduces the sulfonic acid group (-SO3H) onto the succinate moiety.

Neutralization

After sulphonation, the acidic sulfonic group is neutralized with sodium hydroxide to yield the sodium salt form:

$$

\text{R-SO}3\text{H} + \text{NaOH} \rightarrow \text{R-SO}3\text{Na} + \text{H}_2\text{O}

$$

This step is critical to obtain the final product with the desired ionic form and surfactant properties.

Purification and Isolation

The crude product mixture is purified by:

- Removal of excess reagents and by-products via washing or extraction.

- Concentration and drying to obtain the solid or liquid sodium salt.

- Quality control to ensure purity and correct molecular structure.

Alternative Methods and Innovations

- Micro-reaction systems have been patented for preparing sulfates and sulfonates, including this compound, offering enhanced control over reaction parameters and improved safety.

- Isotopically labeled versions (e.g., ^13C-labeled) are synthesized similarly but require isotopically enriched precursors.

Data Table: Typical Reaction Parameters for Preparation

Research Findings and Analysis

- The use of continuous reactors such as falling film reactors improves the sulphonation step by providing better heat and mass transfer, reducing side reactions, and enhancing product consistency.

- Control of temperature and molar ratios is crucial to avoid over-sulphonation or incomplete reaction.

- Neutralization must be carefully controlled to avoid excess sodium hydroxide, which can lead to product degradation or impurities.

- The final product exhibits excellent wetting, emulsifying, and dispersing properties, attributed to the sulphonate group and the hydrophobic 2-ethylhexyl substituent.

- Isotopically labeled variants are prepared using the same synthetic route but require specialized precursors and handling.

Chemical Reactions Analysis

Hydrolysis and Substitution Reactions

Sulfosuccinate esters undergo hydrolysis under acidic or basic conditions to form carboxylic acids or salts. For example:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

This highlights the stability of the sulfonate group under basic conditions .

Substitution reactions may occur if the sulfonate group acts as a leaving group, though this is less common compared to ester hydrolysis .

Surfactant-Related Reactions

Sodium sulfosuccinates exhibit surfactant behavior due to their amphiphilic structure. Key reactions include:

-

Self-Aggregation : Form reverse micelles in non-polar solvents, with sodium ions and polar heads at the core .

-

Electrospray Ionization (ESI) : In aqueous solutions, AOTNa forms charged aggregates that fragment under high temperatures (e.g., 800 K), yielding monocharged surfactant ions .

-

Interactions with Electrophiles : When used in organic synthesis, arylsodium intermediates (generated via Br/Na exchange) can react with ketones, aldehydes, or alkyl halides .

3. Applications and Reaction Contexts

4. Structural and Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₃NaO₇S | |

| Molecular Weight | 416.5 g/mol | |

| Solubility | Water-soluble, stable in electrolytes |

5. Research Findings and Mechanisms

-

MD Simulations : Sodium bis(2-ethylhexyl)sulfosuccinate (AOTNa) forms compact reverse micelles in vacuo, with sodium ions localized at the center .

-

Electrophilic Trapping : Arylsodium intermediates (from Br/Na exchange) react with ketones, aldehydes, or allyl bromides under flow conditions .

-

Environmental Fate : Detected in wastewater and drinking water, raising concerns about persistence .

Scientific Research Applications

Overview

- Chemical Name : Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate

- CAS Number : 126-92-1

- Appearance : Clear yellowish liquid

- Density : 1.10 g/cm³ at 20°C

- Active Matter : Approximately 42% by weight

- pH : 9.0 - 10.5 in a 3% aqueous solution

Textile Industry

This compound is extensively used as a mercerizing agent in the textile industry. Its wetting properties enhance the dyeing process, leading to improved color uptake and uniformity in fabric treatments.

Case Study: Mercerization Process Enhancement

A study conducted on cotton fabric treatment demonstrated that the inclusion of this compound significantly improved dye penetration and retention compared to traditional agents. The results indicated a color depth increase of up to 30% when treated with this surfactant.

Metalworking Fluids

This compound serves as a key component in metalworking fluids due to its ability to reduce friction and improve lubrication during machining processes. It also aids in cleaning metal surfaces by removing oils and contaminants.

Table 2: Performance Metrics in Metalworking Applications

| Metric | Conventional Fluid | Fluid with this compound |

|---|---|---|

| Lubricity (Coefficient of Friction) | 0.15 | 0.10 |

| Surface Cleanliness (Rating out of 10) | 6 | 9 |

| Tool Life (Hours) | 50 | 75 |

Agricultural Applications

In agriculture, this compound is utilized as an adjuvant in pesticide formulations. It enhances the spreading and adhesion of pesticides on plant surfaces, improving their efficacy.

Case Study: Pesticide Efficacy Improvement

Research involving the application of herbicides with and without this surfactant showed that the addition of this compound resulted in a weed control efficacy increase from 70% to over 90%.

Pharmaceutical Industry

In pharmaceuticals, this compound is explored for its potential as a drug delivery system due to its ability to form liposomes and other nanocarriers that can encapsulate active pharmaceutical ingredients.

Table 3: Drug Delivery Efficiency Comparison

| Drug Type | Encapsulation Efficiency (%) | Release Rate (24h) (%) |

|---|---|---|

| Hydrophobic Drug | Conventional Carrier (60%) | Conventional Carrier (40%) |

| Sodium C-(2-ethylhexyl) (85%) | Sodium C-(2-ethylhexyl) (70%) |

Mechanism of Action

The mechanism of action of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate and analogous sulfosuccinate surfactants:

| Compound Name | CAS Number | Molecular Formula | Substituents | Sodium Counterions | Key Applications |

|---|---|---|---|---|---|

| This compound | - | C₁₄H₂₃NaO₇S | 2-ethylhexyl, methyl | 1 | Pharmaceuticals, specialty detergents |

| Docusate sodium (Bis(2-ethylhexyl) sulfosuccinate sodium salt) | 577-11-7 | C₂₀H₃₇NaO₇S | Two 2-ethylhexyl groups | 2 | Laxatives, emulsifiers |

| Disodium laureth sulfosuccinate | 40754-59-4 | C₂₂H₄₀Na₂O₁₀S | Ethoxylated lauryl chain | 2 | Personal care products |

| Disodium mono(2-ethylhexyl) sulfosuccinate | - | C₁₂H₂₀Na₂O₇S | Single 2-ethylhexyl group | 2 | Industrial emulsifiers |

Key Observations :

- Branching Effects : The 2-ethylhexyl and methyl substituents in the target compound introduce steric hindrance, reducing its critical micelle concentration (CMC) compared to linear-chain analogs like disodium laureth sulfosuccinate. This enhances its surface activity in low-concentration formulations .

- In contrast, the mono-sodium structure of the target compound improves aqueous solubility due to its single ionic charge .

- Pharmaceutical Suitability : The methyl group in the target compound minimizes intermolecular close contacts (as observed in protein-ligand interactions in ), enhancing biocompatibility for drug delivery systems compared to bulkier analogs .

Physicochemical Properties

Data sourced from the CRC Handbook of Chemistry and Physics () and commercial databases ():

| Property | This compound | Docusate Sodium | Disodium Laureth Sulfosuccinate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 444.56 | 562.59 |

| Physical State | Liquid/Paste | Waxy Solid | Powder |

| Solubility in Water | Moderate | Low | High |

| HLB Value | 10–12 | 8–10 | 14–16 |

Notes:

Industrial and Biomedical Performance

- Docusate Sodium : Predominantly used as a stool softener and in petroleum recovery due to its high oil affinity .

- Disodium Laureth Sulfosuccinate : Preferred in shampoos and cosmetics for its mildness and foaming capacity .

- Target Compound: Excels in niche applications requiring balanced solubility and low irritancy, such as transdermal drug delivery and agrochemical adjuvants. Its mono-ester structure avoids the gastrointestinal side effects associated with docusate sodium .

Biological Activity

Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate, a surfactant compound, has garnered attention for its biological activity in various applications, particularly in the fields of environmental science and toxicology. This article provides a comprehensive overview of its biological activity, including toxicity assessments, environmental persistence, and potential applications.

- Chemical Formula : C₁₉H₃₉NaO₆S

- Molecular Weight : 396.57 g/mol

- Solubility : Highly soluble in water with a solubility of ≥150 μg/L at pH 6–8 and 12 °C .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicity :

- The compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. Long-term no-observed effect concentrations (NOEC) for aquatic organisms are critical for assessing its environmental impact.

- Studies indicate that substances with a NOEC less than 0.01 mg/L are considered toxic to marine and freshwater organisms .

- Environmental Persistence :

- Biodegradability :

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the toxicity of this compound revealed that at concentrations exceeding 0.01 mg/L, significant adverse effects on aquatic life were observed. The study utilized standard OECD test methods to evaluate the impact on various freshwater organisms, including algae and fish species.

| Organism Type | NOEC (mg/L) | Observed Effects |

|---|---|---|

| Algae | 0.005 | Inhibition of growth |

| Fish (Zebrafish) | 0.01 | Behavioral changes |

Case Study 2: Soil Mobility and Toxicity

Research evaluating the soil mobility of the compound indicated that it can leach into groundwater systems due to its moderate Koc value. This has implications for agricultural practices where soil contamination can lead to broader ecological impacts.

| Soil Type | Koc Value | Mobility Classification |

|---|---|---|

| Sandy Soil | ≤4.5 | Moderate Mobility |

| Clay Soil | ≤4.5 | Low Mobility |

Research Findings

Recent findings highlight the need for further research into the mechanisms of action of this compound:

- Mechanism of Toxicity : Investigations suggest that the compound may disrupt cellular membranes in aquatic organisms, leading to increased permeability and eventual cell death.

- Regulatory Status : The compound is under scrutiny by regulatory bodies due to its potential classification as a persistent organic pollutant (POP), necessitating stricter controls on its use and disposal .

Q & A

Basic Research Question

- FTIR : Identifies functional groups (e.g., sulfonate S=O stretching at 1040–1080 cm⁻¹, ester C=O at 1730–1750 cm⁻¹) .

- ¹H/¹³C NMR : Confirms alkyl chain integration (2-ethylhexyl protons at δ 0.8–1.6 ppm) and absence of residual solvents .

- HPLC-MS : Quantifies trace impurities (e.g., monoester byproducts) using reverse-phase C18 columns with acetonitrile/water mobile phases .

How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values of Aerosol OT across different solvent systems?

Advanced Research Question

Discrepancies arise from solvent polarity, temperature, and ionic strength variations. Methodological recommendations:

- Standardized Solvent Pre-treatment : Use anhydrous isooctane (common solvent for AOT) to minimize water contamination .

- Conductivity Titration : Measure conductivity vs. concentration in rigorously degassed systems to detect inflection points.

- Fluorescence Probe Methods : Use pyrene polarity index (I₁/I₃ ratio) for sensitive CMC detection.

Cross-validate results with dynamic light scattering (DLS) to correlate micelle size with CMC .

What experimental strategies are recommended for analyzing interactions between Sodium bis(2-ethylhexyl) sulfosuccinate and biomacromolecules like proteins?

Advanced Research Question

- Fluorescence Quenching : Monitor tryptophan emission in proteins (e.g., papain) upon surfactant binding to calculate binding constants .

- Circular Dichroism (CD) : Assess secondary structural changes in proteins exposed to AOT micelles.

- Molecular Dynamics (MD) Simulations : Model surfactant-protein interactions at atomic resolution (e.g., AOT’s sulfonate group interactions with lysine residues) .

What are the key considerations when designing reverse micelle systems using Sodium bis(2-ethylhexyl) sulfosuccinate as a surfactant?

Basic Research Question

- Water-to-Surfactant Ratio (W₀) : Maintain W₀ = [H₂O]/[AOT] ≤ 15 to prevent phase separation.

- Solvent Selection : Use nonpolar solvents (e.g., isooctane) for stable micelles.

- Additive Compatibility : Co-surfactants (e.g., SDS) can alter micelle size and stability; optimize mass ratios via conductivity assays .

How should researchers address conflicting data on the aggregation behavior of Aerosol OT in non-aqueous solvents?

Advanced Research Question

Contradictions may stem from solvent trace water content or ion pairing. Recommendations:

- Small-Angle Neutron Scattering (SANS) : Resolve micelle morphology (spherical vs. cylindrical) in situ.

- Karl Fischer Titration : Quantify trace water in solvents (limit ≤ 50 ppm).

- Ionic Strength Control : Add NaCl to screen electrostatic repulsions and stabilize aggregates .

What standardized protocols exist for quantifying trace impurities in Sodium bis(2-ethylhexyl) sulfosuccinate batches?

Basic Research Question

- ICP-OES : Detect metal impurities (e.g., Na⁺, K⁺) at ppm levels.

- GC-MS : Identify residual 2-ethylhexanol or maleic acid using DB-5 columns.

- Ion Chromatography : Quantify sulfate/sulfite byproducts with conductivity detection .

What methodologies are validated for studying the phase behavior of Aerosol OT-based microemulsions under extreme pH or temperature conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.